molecular formula C14H15F3N2O B2563716 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one CAS No. 240121-55-5

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one

Cat. No. B2563716
CAS RN: 240121-55-5
M. Wt: 284.282
InChI Key: JPFKHCKWTSXIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic compound that is part of many bioactive compounds. It’s known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole compounds can be synthesized through various methods. For instance, one method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, 2-substituted-1H-benzimidazole derivatives can be synthesized by nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can vary widely. For example, benzimidazole is a white crystal . The UV-vis spectrum, as well as effects of solvents, have been investigated for some benzimidazole compounds .

Scientific Research Applications

Immunomodulation

BMT-1: , a benzimidazole derivative, has been investigated as a potential immunomodulatory agent . Researchers found that BMT-1 inhibits the activity of H+/K±ATPases in anti-CD3/CD28 activated T cells. By targeting these enzymes, BMT-1 leads to intracellular acidification, ultimately inhibiting T cell proliferation. This property makes it a promising candidate for developing new immunomodulatory agents.

Anticancer Activity

While research on this compound is ongoing, its structural features suggest potential anticancer properties. Benzimidazole derivatives have been explored for their bioactivity against cancer cell lines . Investigating the effects of 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one on cancer cells could reveal valuable insights.

Drug Design and Optimization

The benzimidazole scaffold is a versatile platform for drug design. Researchers explore modifications to enhance its pharmacological properties. By optimizing this compound, scientists aim to create more effective and selective drugs.

Mechanism of Action

The mechanism of action of benzimidazole compounds can vary depending on their structure and the target they interact with. Some benzimidazole compounds have shown antimicrobial, antibacterial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .

Safety and Hazards

The safety and hazards associated with benzimidazole compounds can vary depending on their specific structure. Some benzimidazole compounds can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole compounds have been intensively studied due to their wide range of biological activities and potential therapeutic applications. Future research may focus on the preparation of new benzimidazole derivatives and their complexes that show biological activities .

properties

IUPAC Name

7-(1H-benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)12(20)8-2-1-3-9-13-18-10-6-4-5-7-11(10)19-13/h4-7H,1-3,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFKHCKWTSXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one

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